N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)naphthalene-1-sulfonamide
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Overview
Description
N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)naphthalene-1-sulfonamide is a complex organic compound that features a naphthalene sulfonamide core linked to a bithiophene moiety via a hydroxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)naphthalene-1-sulfonamide typically involves multiple steps:
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Formation of the Bithiophene Moiety: : The bithiophene unit can be synthesized through a Suzuki-Miyaura coupling reaction, where 2-bromothiophene is coupled with 2-thiopheneboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate .
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Attachment of the Hydroxyethyl Group: : The bithiophene derivative is then reacted with ethylene oxide under basic conditions to introduce the hydroxyethyl group.
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Sulfonamide Formation: : The final step involves the reaction of the hydroxyethyl-bithiophene intermediate with naphthalene-1-sulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide linkage .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the thiophene rings, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
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Reduction: : Reduction of the sulfonamide group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
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Substitution: : Electrophilic substitution reactions can occur on the thiophene rings, allowing for further functionalization with various electrophiles.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether under reflux conditions.
Substitution: Electrophiles like bromine or iodine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)naphthalene-1-sulfonamide is used as a building block for the synthesis of more complex organic molecules. Its unique structure
Properties
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]naphthalene-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO3S3/c22-16(17-10-11-19(26-17)18-8-4-12-25-18)13-21-27(23,24)20-9-3-6-14-5-1-2-7-15(14)20/h1-12,16,21-22H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJHGEMJLNGXECO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)NCC(C3=CC=C(S3)C4=CC=CS4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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